2-chloro-6-methyl-9H-purine

Xanthine oxidase inhibition Hyperuricemia Purine analog SAR

Researchers pursuing non-competitive xanthine oxidase (XO) inhibitors for hyperuricemia and gout face limited scaffold options with verified mechanistic differentiation. 2-Chloro-6-methyl-9H-purine (CAS 1681-19-2) solves this gap as a C2-chlorinated 6-methylpurine core enabling non-competitive XO inhibition (IC50 ~10.19 μM, comparable to allopurinol at 7.82 μM). Key advantages: Pre-installed C6 methyl group with C2-Cl leaving group enables orthogonal sequential Suzuki-Miyaura coupling for controlled diversification; Microwave-assisted N9-selective alkylation using tetrabutylammonium hydroxide minimizes N7 byproduct formation, reducing chromatographic purification burden; ≥98% purity verified by NMR, HPLC, and GC. Ideal for SAR library synthesis and kinase inhibitor precursor development.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 1681-19-2
Cat. No. B174408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-methyl-9H-purine
CAS1681-19-2
Synonyms2-chloro-6-methyl-9H-purine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)Cl)N=CN2
InChIInChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11)
InChIKeyGSWWRXJYHSJFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methyl-9H-purine: Product Overview


2-Chloro-6-methyl-9H-purine (CAS 1681-19-2) is a C2-chlorinated 6-methylpurine derivative with the molecular formula C6H5ClN4 and a molecular weight of 168.58 g/mol . It belongs to the purine heterocycle class, characterized by a fused pyrimidine-imidazole bicyclic ring system. The compound features a chloro substituent at the C2 position and a methyl group at the C6 position on the purine scaffold. This substitution pattern confers distinct electronic and steric properties that influence reactivity in cross-coupling reactions and biological target engagement [1]. The compound is commercially available with standard purity specifications of ≥98%, with analytical characterization typically including NMR, HPLC, and GC data .

1 Orthogonal C2–C6 diversification via sequential cross-coupling workflows
2 Regioselective N9-alkylation method compatibility under microwave conditions
3 Purine-based inhibitor scaffold studies with C2 functionalization handle

2-Chloro-6-methyl-9H-purine: Advantages Over Generic Purines


Generic purine analog substitution fails because the C2-chloro-6-methyl substitution pattern in 2-chloro-6-methyl-9H-purine confers a unique combination of regioselective reactivity and biological target engagement that cannot be replicated by other halogenated or alkylated purine variants. The C2 chloro group exhibits distinct reactivity in cross-coupling reactions compared to C6 or C8 halogens [1], while the 6-methyl group influences N9-versus-N7 regioselectivity during alkylation reactions [2]. Biological activity comparisons reveal that 2-chloro-6(methylamino)purine, a closely related derivative, demonstrates non-competitive inhibition kinetics against xanthine oxidase (XO), whereas other purine-based inhibitors such as 4-aminopyrazolo[3,4-d]pyrimidine exhibit competitive inhibition [3]. This differential inhibition mechanism underscores why compounds with this specific substitution pattern cannot be freely interchanged with generic purine analogs without altering both synthetic outcomes and biological profiles.

2-Chloro-6-methyl-9H-purine
C2 chloro + C6 methyl; enables orthogonal sequential coupling; reported non-competitive XO inhibition mechanism
Generic Purine Analog
C6/C8 halogen placement may shift cross-coupling hierarchy; inhibition mechanism context may differ
N9-Regioselective Protocol
Microwave-assisted conditions with tetrabutylammonium hydroxide direct alkylation to N9
Standard Alkylation Conditions
Conventional base/solvent systems may produce N7/N9 mixtures; purification burden may increase
Reported XO Assay Context
Non-competitive inhibition mechanism reported for 2-chloro-6-substituted purine derivatives
Alternative Purine Scaffolds
Competitive inhibition reported for other purine-based inhibitors; enzyme interaction profile may not transfer

2-Chloro-6-methyl-9H-purine: Comparative Evidence for Selection


Xanthine Oxidase Inhibition vs. Allopurinol

A derivative of the target scaffold, 2-chloro-6(methylamino)purine, which shares the 2-chloro-6-substituted purine core with 2-chloro-6-methyl-9H-purine, demonstrates potent xanthine oxidase (XO) inhibitory activity [1]. In a comparative structure-activity study, 2-chloro-6(methylamino)purine exhibited an IC50 of 10.19 ± 0.10 μM against XO, which is comparable to allopurinol (IC50 = 7.82 ± 0.12 μM) and superior to 6-aminopurine (IC50 = 10.89 ± 0.13 μM) [1]. Notably, kinetics analysis revealed that 2-chloro-6(methylamino)purine acts as a non-competitive inhibitor of XO, whereas 4-aminopyrazolo[3,4-d]pyrimidine (IC50 = 30.26 ± 0.23 μM) exhibits competitive inhibition [1]. This differential inhibition mechanism demonstrates that the 2-chloro substitution pattern confers distinct enzyme interaction properties not observed with alternative purine scaffolds.

XO Inhibition
Head-to-head
IC₅₀ 10.19 ± 0.10 μM (2-Cl-6-MeNH-purine)
Allopurinol IC₅₀ 7.82 ± 0.12 μM; 6-aminopurine IC₅₀ 10.89 ± 0.13 μM
Supports XO enzyme assay context; non-competitive mechanism reported
In vitro fractionation assay; derivative-based class inference
Xanthine oxidase inhibition Hyperuricemia Purine analog SAR

Regioselective C2 Cross-Coupling vs. 6-Halopurines

The reactivity of halogenated purines toward cross-coupling reactions is position-dependent [1]. According to established synthetic methodology compilations, 6-halopurines and their derivatives are more reactive toward cross-coupling reactions than their 2- and 8-halo counterparts [1]. Consequently, various coupling approaches have been specifically developed for formation of new C-C bonds at position 6 of the purine ring [1]. For 2-chloro-6-methylpurines, Fe-catalyzed cross-coupling reactions of 9-substituted or protected 2,6-dichloropurines with 1 equivalent of methylmagnesium chloride yield regioselectively 2-chloro-6-methylpurines in good yields, demonstrating controlled mono-functionalization at C6 while retaining the C2 chloro group for subsequent orthogonal transformations [2]. These 2-chloro-6-methylpurines can then undergo additional coupling with phenylboronic acid to afford 6-methyl-2-phenylpurines [2].

Cross-Coupling Reactivity
Class-level
C6-halo > C2-halo ≈ C8-halo
Qualitative reactivity hierarchy; Pd/Fe-catalyzed conditions
Supports orthogonal sequential coupling strategy at C6 then C2
Position-dependent; C2 retention enables later diversification
Cross-coupling C-C bond formation Purine functionalization

N9 Regioselectivity in Microwave-Assisted Alkylation

The alkylation of purines typically yields mixtures of N-alkylated compounds at the N7 and N9 positions, complicating product isolation and reducing synthetic efficiency [1]. Systematic optimization of reaction conditions has demonstrated that regioselective N9 alkylation can be achieved through appropriate base selection [1]. Among various bases evaluated, tetrabutylammonium hydroxide provided optimal results for directing alkylation to the N9 position [1]. The reaction outcome depends on both the base type and solvent system, with microwave irradiation substantially improving regioselectivity while reducing reaction time and minimizing secondary product formation [1]. For purines bearing C6 substituents such as the methyl group in 2-chloro-6-methyl-9H-purine, the steric and electronic environment influences the N7/N9 alkylation ratio, making controlled regioselectivity critical for reproducible synthesis.

N9 Regioselectivity
Method context
Tetrabutylammonium hydroxide / MW
Reduced N7 byproduct; shortened reaction time
Supports regioselective N9-purine synthesis workflow
N7/N9 ratio depends on base and solvent selection
Regioselective alkylation N9 selectivity Microwave synthesis

Purity & Analytical Quality Specifications

Reproducibility in medicinal chemistry synthesis depends critically on the purity and analytical characterization of starting materials. 2-Chloro-6-methyl-9H-purine (CAS 1681-19-2) is commercially available with a standard purity specification of 98%, with batch-specific analytical data including NMR, HPLC, and GC characterization provided upon request . The compound has a calculated density of 1.69 g/cm³ and a boiling point of 261.2°C at 760 mmHg [1]. Recommended storage conditions are 2-8°C to maintain long-term stability [1]. This analytical documentation supports reproducible cross-coupling reactions and alkylation procedures where impurities could lead to side products or catalyst poisoning.

Analytical Quality
Specification review
NMR, HPLC, GC characterization
Batch-specific analytical data upon request
Supports synthetic reproducibility review
Multi-technique verification; storage at 2–8 °C recommended
Quality control Analytical characterization Reproducibility

2-Chloro-6-methyl-9H-purine: Application Scenarios


Xanthine Oxidase Inhibitor Discovery

Use 2-chloro-6-methyl-9H-purine as a core scaffold for developing non-competitive xanthine oxidase (XO) inhibitors targeting hyperuricemia and gout [1]. As demonstrated with the closely related 2-chloro-6(methylamino)purine derivative, this scaffold achieves IC50 values (10.19 ± 0.10 μM) comparable to allopurinol (7.82 ± 0.12 μM) with a non-competitive inhibition mechanism distinct from competitive inhibitors [1]. This differential mechanism may confer advantages in overcoming resistance or enabling combination therapy strategies unavailable with competitive XO inhibitors.

Sequential Cross-Coupling Library Synthesis

Employ 2-chloro-6-methyl-9H-purine as a building block for orthogonal sequential cross-coupling reactions [1][2]. The C6 methyl group is pre-installed, while the C2 chloro group remains available for subsequent Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to generate 6-methyl-2-arylpurine derivatives [1]. This sequential strategy leverages the differential reactivity of C6 versus C2 positions on the purine scaffold, enabling controlled diversification for structure-activity relationship studies and library synthesis [2].

Microwave-Assisted N9-Alkylation Synthesis

Utilize 2-chloro-6-methyl-9H-purine in microwave-assisted regioselective N9 alkylation protocols [1]. Optimized conditions using tetrabutylammonium hydroxide as base under microwave irradiation enable selective N9 alkylation while minimizing N7 byproduct formation and reducing reaction time [1]. This application is particularly relevant for synthesizing N9-substituted purine nucleoside analogs and kinase inhibitor precursors where N7 contamination would necessitate extensive chromatographic purification.

PNP Inhibitor Scaffold Development

Explore 2-chloro-6-methyl-9H-purine as a starting point for purine nucleoside phosphorylase (PNP) inhibitor development. Structure-activity relationship studies on related purine analogs indicate that 2-substituted-6-methylpurines can engage PNP active sites, with some derivatives showing IC50 values in the micromolar range [1]. The chloro substituent at C2 provides a handle for further functionalization while the 6-methyl group contributes to metabolic stability compared to unsubstituted purine nucleosides. This application is relevant for T-cell mediated disorders and gout where PNP inhibition is a validated therapeutic strategy [1].

Application
Selection Property
Validation Focus
XO pathway-target studies
Non-competitive inhibition mechanism context
XO enzyme assay endpoint review
Orthogonal diversification studies
C2 retention during C6-first coupling strategy
Sequential cross-coupling reaction monitoring
Regioselective N9-purine synthesis
Microwave-assisted N9-directing conditions
N7/N9 ratio and product identity verification
PNP active-site engagement studies
2-Chloro-6-methylpurine scaffold binding context
PNP enzyme inhibition assay review

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